4-Chlorofuro[3,2-d]pyrimidine 4-Chlorofuro[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 655255-09-7
VCID: VC3749436
InChI: InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
SMILES: C1=COC2=C1N=CN=C2Cl
Molecular Formula: C6H3ClN2O
Molecular Weight: 154.55 g/mol

4-Chlorofuro[3,2-d]pyrimidine

CAS No.: 655255-09-7

Cat. No.: VC3749436

Molecular Formula: C6H3ClN2O

Molecular Weight: 154.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorofuro[3,2-d]pyrimidine - 655255-09-7

Specification

CAS No. 655255-09-7
Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
IUPAC Name 4-chlorofuro[3,2-d]pyrimidine
Standard InChI InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
Standard InChI Key OVOINUKCVYVMEF-UHFFFAOYSA-N
SMILES C1=COC2=C1N=CN=C2Cl
Canonical SMILES C1=COC2=C1N=CN=C2Cl

Introduction

Physical and Chemical Properties

4-Chlorofuro[3,2-d]pyrimidine is characterized by specific physical and chemical attributes that define its behavior in various chemical environments. Understanding these properties is essential for researchers working with this compound.

Structural Characteristics

4-Chlorofuro[3,2-d]pyrimidine features a bicyclic structure with a furan ring fused to a pyrimidine ring, creating a [3,2-d] fusion pattern. The chlorine atom at position 4 serves as an important reactive site for further modifications. The compound's planar structure contributes to its stability and influences its reactivity patterns in organic synthesis.

Basic Properties

The compound possesses the following fundamental properties:

PropertyValue
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Physical AppearanceCrystalline solid
Purity SpecificationMinimum 97%
CAS Number655255-09-7
Product FamilyProtein Degrader Building Blocks

The molecular structure of 4-Chlorofuro[3,2-d]pyrimidine contains six carbon atoms, three hydrogen atoms, two nitrogen atoms, one oxygen atom, and one chlorine atom, forming a stable heterocyclic system . The compound's relatively low molecular weight enhances its utility in synthetic applications where atom economy is important.

Synthetic Methods and Production

The synthesis of 4-Chlorofuro[3,2-d]pyrimidine requires careful consideration of reaction conditions and starting materials to ensure high yield and purity.

Applications and Research Significance

4-Chlorofuro[3,2-d]pyrimidine serves as an important building block in various chemical and pharmaceutical applications, particularly in the development of protein degraders.

Role in Protein Degrader Development

The compound is classified as a protein degrader building block , suggesting its significant role in the emerging field of targeted protein degradation (TPD). This therapeutic approach involves the development of small molecules that can selectively bind to disease-relevant proteins and direct them to the cell's protein degradation machinery, leading to their elimination.

The chlorine substituent at position 4 provides a reactive site for further chemical modifications, allowing researchers to introduce various functional groups that can enhance binding affinity and specificity. This versatility makes 4-Chlorofuro[3,2-d]pyrimidine a valuable starting material for the synthesis of complex molecular structures designed to interact with specific biological targets.

Comparison with Related Compounds

Although 4-Chlorofuro[3,2-d]pyrimidine has its unique chemical identity, comparing it with related compounds can provide insights into its potential applications. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors used in treating various diseases including cancer .

Similarly, derivatives of 5-Bromo-4-chlorofuro[2,3-d]pyrimidine have demonstrated potential biological activities, including antimicrobial, antifungal, and anticancer properties. While these are different compounds with distinct structures, the structural similarity suggests that 4-Chlorofuro[3,2-d]pyrimidine might also possess or contribute to the development of compounds with comparable biological activities.

Chemical Reactivity and Modification Pathways

Understanding the chemical reactivity of 4-Chlorofuro[3,2-d]pyrimidine is crucial for its application in synthetic chemistry and drug development.

Nucleophilic Substitution Reactions

The chlorine atom at position 4 makes this compound susceptible to nucleophilic aromatic substitution reactions. Various nucleophiles, including amines, alcohols, thiols, and organometallic reagents, can potentially replace the chlorine atom, leading to a diverse array of derivatives. These substitution reactions typically proceed under basic conditions or with appropriate catalysts.

Cross-Coupling Reactions

Similar to other halogenated heterocycles, 4-Chlorofuro[3,2-d]pyrimidine is likely compatible with various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. These reactions can introduce carbon-carbon and carbon-heteroatom bonds, expanding the structural diversity accessible from this building block.

Functional Group Transformations

The furan and pyrimidine rings in 4-Chlorofuro[3,2-d]pyrimidine can undergo various transformations. The furan ring may participate in Diels-Alder reactions, while the pyrimidine moiety can undergo further functionalization at available positions. These transformations offer opportunities for developing complex molecules with specific structural features required for biological activity.

Current Research Trends and Future Prospects

Research involving 4-Chlorofuro[3,2-d]pyrimidine continues to evolve, with several promising directions for future investigation.

Emerging Research Areas

Current research trends involving heterocyclic compounds like 4-Chlorofuro[3,2-d]pyrimidine include:

  • Development of targeted protein degraders (PROTACs)

  • Design of selective kinase inhibitors

  • Exploration of novel synthetic methodologies for heterocyclic compounds

  • Investigation of structure-activity relationships in drug discovery

These research areas highlight the ongoing importance of heterocyclic building blocks in advancing pharmaceutical science and medicinal chemistry.

Comparison with Structurally Related Compounds

Comparing 4-Chlorofuro[3,2-d]pyrimidine with structurally related compounds provides valuable insights into its chemical behavior and potential applications.

Structural Variations and Their Impact

The table below compares key structural features and properties of 4-Chlorofuro[3,2-d]pyrimidine with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesNotable Applications
4-Chlorofuro[3,2-d]pyrimidineC6H3ClN2O154.55Furan fused to pyrimidine, chlorine at position 4Protein degrader building blocks
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC6H4ClN3153.57Pyrrole fused to pyrimidine, chlorine at position 4Kinase inhibitor synthesis, pharmaceutical intermediate
5-Bromo-4-chlorofuro[2,3-d]pyrimidineC6H2BrClN2O233.45 (approx.)Furan fused to pyrimidine, bromine at position 5, chlorine at position 4Antimicrobial, antifungal, anticancer research

These structural variations result in different electronic properties, reactivity patterns, and biological activities, influencing their respective applications in pharmaceutical research and development.

Reactivity Differences

The reactivity of these compounds is influenced by their structural features:

  • 4-Chlorofuro[3,2-d]pyrimidine: The [3,2-d] fusion pattern affects the electron distribution, potentially altering the reactivity of the chlorine substituent compared to other isomers.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The presence of a nitrogen in the fused ring (pyrrole instead of furan) provides an additional site for hydrogen bonding and changes the electronic properties of the system.

  • 5-Bromo-4-chlorofuro[2,3-d]pyrimidine: The presence of both bromine and chlorine substituents offers two potential sites for selective substitution reactions, enhancing its synthetic utility.

These differences in reactivity provide researchers with a palette of building blocks that can be selected based on the specific requirements of a synthetic target.

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